Cas no 1353970-17-8 (2-Amino-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide)

2-Amino-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide 化学的及び物理的性質
名前と識別子
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- 2-Amino-n-isopropyl-n-(1-thiazol-2-yl-ethyl)-acetamide
- 2-Amino-N-isopropyl-N-(1-(thiazol-2-yl)ethyl)acetamide
- AM93677
- 2-Amino-N-isopropyl-N-(1-thiazol-2-ylethyl)acetamide
- 2-Amino-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide
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- インチ: 1S/C10H17N3OS/c1-7(2)13(9(14)6-11)8(3)10-12-4-5-15-10/h4-5,7-8H,6,11H2,1-3H3
- InChIKey: YOQNXKIYDBPIRM-UHFFFAOYSA-N
- SMILES: S1C=CN=C1C(C)N(C(CN)=O)C(C)C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 223
- トポロジー分子極性表面積: 87.5
2-Amino-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 087212-500mg |
2-Amino-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide |
1353970-17-8 | 500mg |
£694.00 | 2022-03-01 | ||
Chemenu | CM497266-1g |
2-Amino-N-isopropyl-N-(1-(thiazol-2-yl)ethyl)acetamide |
1353970-17-8 | 97% | 1g |
$1378 | 2022-09-29 |
2-Amino-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide 関連文献
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
2-Amino-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-acetamideに関する追加情報
2-Amino-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide (CAS No. 1353970-17-8)
The compound 2-Amino-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide, identified by the CAS registry number 1353970-17-8, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of acetamides, which are widely used in drug design due to their versatile functional groups and ability to form hydrogen bonds. The molecule incorporates an amino group, an isopropyl substituent, and a thiazole ring, which collectively contribute to its unique chemical properties.
Recent studies have highlighted the importance of thiazole-containing compounds in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. The presence of the thiazole ring in this compound suggests potential biological activity, making it a valuable candidate for further research. Additionally, the isopropyl group enhances the molecule's lipophilicity, which could improve its bioavailability when used as a drug candidate.
The synthesis of 2-Amino-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, with recent advancements focusing on green chemistry principles to minimize environmental impact.
In terms of applications, this compound has shown promise in the field of pharmacology. Its ability to interact with biological targets such as enzymes and receptors makes it a potential lead compound for drug discovery. For instance, studies have indicated that derivatives of this compound may exhibit inhibitory activity against certain kinases, which are key players in cellular signaling pathways associated with diseases like cancer.
The structural versatility of CAS No. 1353970-17-8 also lends itself to applications in materials science. The molecule's functional groups can be exploited to create novel materials with tailored properties, such as improved mechanical strength or thermal stability. This dual applicability underscores its significance in both academic and industrial research settings.
Furthermore, computational studies using molecular modeling techniques have provided insights into the molecular interactions of this compound. These studies have revealed that the thiazole ring plays a critical role in stabilizing interactions with biological targets, thereby enhancing its therapeutic potential. Such findings have encouraged researchers to explore its use in designing more effective drug molecules.
In conclusion, 2-Amino-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-acetamide (CAS No. 1353970-17-8) is a compound of considerable interest due to its unique structure and diverse applications. Its role in drug discovery and materials science, coupled with recent advancements in its synthesis and biological evaluation, positions it as a key molecule for future research and development.
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